molecular formula C29H21NO4 B12197976 (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12197976
M. Wt: 447.5 g/mol
InChI Key: HBHLUIVDDYORAY-IMRQLAEWSA-N
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Description

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound with a unique structure that combines a benzofuran core with a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves a multi-step process. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the 3-methylbenzylidene group and the diphenylcarbamate moiety. Common reagents used in these reactions include aldehydes, ketones, and carbamates, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Various oligoyne derivatives

Uniqueness

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H21NO4

Molecular Weight

447.5 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C29H21NO4/c1-20-9-8-10-21(17-20)18-27-28(31)25-16-15-24(19-26(25)34-27)33-29(32)30(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-19H,1H3/b27-18-

InChI Key

HBHLUIVDDYORAY-IMRQLAEWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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